Methyl 4-(isopropylamino)butanoate
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Overview
Description
Methyl 4-(isopropylamino)butanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C8H17NO2 and is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(isopropylamino)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves the reaction of 4-(isopropylamino)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method involves the Fischer esterification of 4-(isopropylamino)butanoic acid with methanol under acidic conditions .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in the presence of a catalyst to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(isopropylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(isopropylamino)butanoic acid and methanol.
Reduction: It can be reduced using lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Hydrolysis: 4-(isopropylamino)butanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(isopropylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(isopropylamino)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as its role in enzyme interactions or therapeutic applications .
Comparison with Similar Compounds
Methyl 4-(isopropylamino)butanoate can be compared with other esters like:
Methyl butanoate: Known for its fruity odor and used in flavoring agents.
Ethyl acetate: Widely used as a solvent in various industrial applications.
Isopropyl butyrate: Used in perfumes and flavorings due to its pleasant odor.
Uniqueness
What sets this compound apart is its specific structure, which includes an isopropylamino group. This unique feature imparts distinct chemical and biological properties, making it valuable in specialized applications .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 4-(propan-2-ylamino)butanoate |
InChI |
InChI=1S/C8H17NO2/c1-7(2)9-6-4-5-8(10)11-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
RSJKCQHGLDSNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC(=O)OC |
Origin of Product |
United States |
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